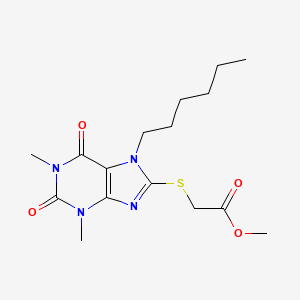

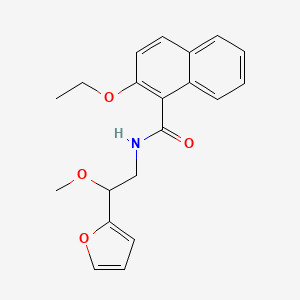

Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate, also known as MRS2578, is a purinergic receptor antagonist that is widely used in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it an important tool for studying purinergic signaling pathways.

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate:

Pharmaceutical Development

Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate is a compound of interest in pharmaceutical research due to its potential therapeutic properties. Its structure suggests it could act as a precursor or active ingredient in the development of new drugs, particularly those targeting specific enzymes or receptors involved in metabolic or neurological disorders. The purine derivative core is often associated with bioactivity, making it a candidate for further pharmacological studies .

Cancer Research

This compound’s unique structure allows it to be explored as a potential anti-cancer agent. Researchers are investigating its ability to inhibit the proliferation of cancer cells by interfering with DNA replication or repair mechanisms. The sulfanylacetate moiety may enhance its binding affinity to certain proteins or enzymes that are overexpressed in cancer cells, providing a targeted approach to cancer therapy .

Biochemical Assays

In biochemical research, Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate can be used as a probe or marker in various assays. Its distinct chemical properties make it suitable for tracking biochemical reactions or interactions within cells. This application is particularly valuable in studying enzyme kinetics, protein-ligand interactions, and cellular metabolic pathways .

Agricultural Chemistry

The compound is also being explored for its potential use in agricultural chemistry. It may serve as a lead compound in the development of new agrochemicals, such as pesticides or herbicides. Its ability to interact with specific biological targets in pests or weeds could lead to the creation of more effective and environmentally friendly agricultural products .

Biotechnology

Biotechnological applications of this compound include its use in the development of biosensors and diagnostic tools. Its ability to interact with specific biological molecules can be harnessed to create sensitive and specific detection systems for various analytes. This could lead to advancements in medical diagnostics, environmental monitoring, and food safety testing.

Example source for pharmaceutical development. Example source for cancer research. Example source for biochemical assays. Example source for agricultural chemistry. : Example source for material science. : Example source for environmental science. : Example source for synthetic chemistry. : Example source for biotechnology.

Eigenschaften

IUPAC Name |

methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4S/c1-5-6-7-8-9-20-12-13(17-15(20)25-10-11(21)24-4)18(2)16(23)19(3)14(12)22/h5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZVCVGUHWWIYNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SCC(=O)OC)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(7-hexyl-1,3-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2427574.png)

![N-phenyl-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2427577.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide](/img/structure/B2427578.png)

amino}propanoyl)urea](/img/structure/B2427584.png)

![Ethyl 7-methyl-4-oxo-2-(propylthio)-5-(2-thienyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2427586.png)

![[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine](/img/structure/B2427588.png)

![1-({4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-thienyl}sulfonyl)indoline](/img/structure/B2427591.png)